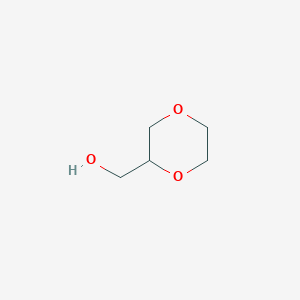

(1,4-Dioxan-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEPUAROFJSGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347290 | |

| Record name | (1,4-Dioxan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29908-11-0 | |

| Record name | (1,4-Dioxan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,4-dioxan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1,4-Dioxan-2-yl)methanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (1,4-Dioxan-2-yl)methanol, a heterocyclic organic compound. The document details its chemical properties, including CAS numbers for its racemic and enantiomeric forms, and molecular weight.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C5H10O3. It exists as a racemic mixture and as individual (S) and (R) enantiomers.

| Identifier | Racemic this compound | (S)-(1,4-Dioxan-2-yl)methanol | (R)-(1,4-Dioxan-2-yl)methanol |

| CAS Number | 29908-11-0[1][2] | 406913-93-7[3][4][5] | 406913-88-0[6] |

| Molecular Weight | 118.13 g/mol [1][2][7] | 118.13 g/mol [3][4][5] | 118.13 g/mol [6] |

| Molecular Formula | C5H10O3[1][7] | C5H10O3[3][4][5] | C5H10O3[6] |

Experimental Protocols

General Synthesis of (S)-(1,4-dioxan-2-yl)methanol

A common method for the synthesis of (S)-(1,4-dioxan-2-yl)methanol involves the reduction of a suitable precursor. The following is a general procedure based on available literature[5]:

-

Preparation of the Reaction Mixture: A solution of the starting material, (S)-1,4-dioxane-2-carboxylic acid or its ester derivative, is prepared in a suitable solvent such as ethanol.

-

Addition of Catalyst: A palladium on carbon catalyst (10% w/w) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere and stirred for a prolonged period, typically around 18 hours, to facilitate the reduction.

-

Work-up: Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake is washed with an appropriate solvent like ethyl acetate.

-

Isolation of Product: The filtrate is concentrated under reduced pressure to yield the target product, (S)-(1,4-dioxan-2-yl)methanol.

Logical Workflow of Synthesis

The following diagram illustrates the general workflow for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol.

Caption: General workflow for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol.

References

- 1. This compound - CAS:29908-11-0 - Sunway Pharm Ltd [3wpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. (S)-(1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 44429359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 406913-93-7|(S)-(1,4-Dioxan-2-yl)methanol|BLD Pharm [bldpharm.com]

- 5. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]

- 6. (R)-(1,4-Dioxan-2-yl)methanol 95% | CAS: 406913-88-0 | AChemBlock [achemblock.com]

- 7. PubChemLite - this compound (C5H10O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis and Characterization of (1,4-Dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1,4-Dioxan-2-yl)methanol (also known as 2-hydroxymethyl-1,4-dioxane), a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details established synthetic routes and provides a thorough summary of its physicochemical and spectral properties, presented in a clear and accessible format for laboratory use.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. It is a chiral molecule, existing as two enantiomers, (R)-(+)- and (S)-(-)-(1,4-Dioxan-2-yl)methanol. The properties of the racemic mixture and the individual enantiomers are crucial for their application in stereoselective synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₃ | [1][2][3] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| Boiling Point | 94-96 °C at 10 mmHg | |

| Predicted Boiling Point | 208.2 ± 15.0 °C at 760 mmHg | N/A |

| Density | 1.102 g/cm³ | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound, allowing for the production of both the racemic mixture and the pure enantiomers.

Synthesis of Racemic this compound via Williamson Ether Synthesis

A common and versatile method for the synthesis of ethers and cyclic ethers is the Williamson ether synthesis. This intramolecular cyclization involves the deprotonation of a diol followed by nucleophilic attack on a carbon bearing a leaving group. For this compound, a plausible synthetic route starts from 3-(2-hydroxyethoxy)-1,2-propanediol.

Experimental Protocol:

-

Deprotonation: To a solution of 3-(2-hydroxyethoxy)-1,2-propanediol in a suitable aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. The reaction is stirred at this temperature for 30 minutes and then allowed to warm to room temperature.

-

Intramolecular Cyclization: The reaction mixture is heated to reflux to facilitate the intramolecular Sₙ2 reaction, leading to the formation of the 1,4-dioxane ring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

References

Spectroscopic data (NMR, IR, MS) of (1,4-Dioxan-2-yl)methanol

A Comprehensive Technical Guide to the Spectroscopic Data of (1,4-Dioxan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for this compound. The information is presented in a structured format to facilitate easy reference and comparison, catering to the needs of researchers and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the known spectroscopic data for this compound. Due to the limited availability of experimental data for this specific compound, information for the parent compound, 1,4-dioxane, is included for contextual reference where appropriate.

¹H NMR (Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for (S)-(1,4-Dioxan-2-yl)methanol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.85-3.67 | m | - | 5H |

| 3.66-3.57 | m | - | 2H |

| 3.55 | dd | 11.7, 5.9 | 1H |

| 3.46 | dd | 11.1, 10.0 | 1H |

| 1.75 | s | - | 1H (hydroxyl proton) |

Solvent: Chloroform-d Instrument: 500 MHz NMR Spectrometer[1]

¹³C NMR (Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for 1,4-Dioxane (Parent Compound)

| Chemical Shift (δ) ppm | Solvent |

| 66.7 | p-Dioxane-d8 |

| 68.11 | methanol-d4 |

IR (Infrared) Spectroscopy Data

An experimental IR spectrum for this compound has not been identified in the reviewed sources. However, the spectrum is expected to exhibit characteristic absorptions for C-H, C-O, and O-H functional groups. For reference, the IR spectrum of 1,4-dioxane shows prominent peaks corresponding to C-H stretching and C-O stretching vibrations.

Table 3: Characteristic IR Absorptions for Related Functional Groups

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C-H Stretch (Alkane) | 2850-3000 |

| C-O Stretch (Ether/Alcohol) | 1050-1260 |

MS (Mass Spectrometry) Data

While a full experimental mass spectrum for this compound is not available, predicted collision cross-section values for various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts [2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 119.07027 | 121.4 |

| [M+Na]⁺ | 141.05221 | 126.9 |

| [M-H]⁻ | 117.05572 | 124.4 |

| [M+NH₄]⁺ | 136.09682 | 140.3 |

| [M+K]⁺ | 157.02615 | 129.2 |

| [M+H-H₂O]⁺ | 101.06026 | 116.4 |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are representative of standard analytical practices and can be adapted for the analysis of this compound.

NMR Spectroscopy

A sample of (S)-(1,4-dioxan-2-yl)methanol is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.

IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For a compound like this compound, Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are common methods. In ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. In GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer. The resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis.

References

Chiral Synthesis of (S)- and (R)-(1,4-Dioxan-2-yl)methanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the chiral synthesis of (S)-(1,4-Dioxan-2-yl)methanol and (R)-(1,4-Dioxan-2-yl)methanol. These enantiomerically pure compounds are valuable building blocks in medicinal chemistry and drug development. This document details two principal strategies: classical resolution of a racemic mixture and asymmetric synthesis from chiral precursors. Experimental protocols, quantitative data, and visual diagrams are provided to facilitate practical application in a research and development setting.

Introduction

(S)- and (R)-(1,4-Dioxan-2-yl)methanol are chiral synthons whose stereochemistry is crucial for the biological activity of more complex molecules. The selective synthesis of each enantiomer is therefore of significant interest. The primary routes to obtain these enantiopure compounds involve either the separation of a racemic mixture of (1,4-Dioxan-2-yl)methanol or the use of a chiral starting material in a stereocontrolled synthesis.

Methodologies for Chiral Synthesis

Two effective strategies for obtaining the enantiomers of this compound are presented:

-

Classical Resolution: This method involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.

-

Asymmetric Synthesis: This approach utilizes a readily available, enantiomerically pure starting material, such as (R)- or (S)-solketal, to direct the stereochemistry of the final product.

Classical Resolution of Racemic this compound

This method, detailed by Pallavicini et al., involves the resolution of racemic this compound through the formation of diastereomeric salts.[1] The racemic alcohol is first converted to its hydrogen phthalate derivative, which is then reacted with a chiral amine, such as (R)- or (S)-1-phenylethylamine. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols.

Experimental Protocol: Classical Resolution

Step 1: Synthesis of Racemic this compound Hydrogen Phthalate

-

Racemic this compound and phthalic anhydride are reacted in an appropriate solvent (e.g., toluene) with a suitable base (e.g., pyridine) to form the corresponding hydrogen phthalate ester.

-

The reaction mixture is typically stirred at room temperature or with gentle heating.

-

The product is isolated by extraction and purified by crystallization.

Step 2: Formation and Fractional Crystallization of Diastereomeric Salts

-

The racemic hydrogen phthalate is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

An equimolar amount of a chiral resolving agent, such as (R)-1-phenylethylamine, is added to the solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration.

-

The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

Step 3: Liberation of the Enantiopure Alcohol

-

The isolated diastereomeric salt is treated with a strong base (e.g., aqueous sodium hydroxide) to hydrolyze the ester and neutralize the chiral amine.

-

The enantiomerically enriched this compound is then extracted with an organic solvent.

-

The chiral resolving agent can be recovered from the aqueous layer.

-

The organic extract is dried and the solvent is evaporated to yield the final product.

-

The other enantiomer can be obtained from the mother liquor of the crystallization by a similar process, potentially using the opposite enantiomer of the resolving agent.

Quantitative Data: Classical Resolution

| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Method of e.e. Determination |

| Salt Formation & Crystallization | Diastereomeric Salt | 40-50 (after recrystallization) | >98 | Chiral HPLC |

| Hydrolysis | (S)- or (R)-(1,4-Dioxan-2-yl)methanol | 85-95 | >98 | Chiral HPLC, Optical Rotation |

Note: The yields and enantiomeric excess are estimates based on typical classical resolution procedures and the information from the cited abstract.[1] Specific values would be detailed in the full experimental publication.

Asymmetric Synthesis from Chiral Precursors

An alternative and often more direct approach is the use of a chiral pool starting material. Enantiomerically pure (R)- and (S)-solketal ((R)- and (S)-2,2-dimethyl-1,3-dioxolane-4-methanol) are commercially available and serve as excellent precursors for the synthesis of (S)- and (R)-(1,4-dioxan-2-yl)methanol, respectively. The synthesis involves the protection of the primary alcohol, deprotection of the acetonide to a diol, and subsequent cyclization.

Experimental Protocol: Asymmetric Synthesis from Solketal

Step 1: Protection of the Primary Alcohol of Solketal

-

(R)- or (S)-solketal is reacted with a suitable protecting group, such as a benzyl or tosyl group, to protect the primary hydroxyl function. For example, benzylation can be achieved using benzyl bromide and a base like sodium hydride in an aprotic solvent (e.g., THF).

Step 2: Acid-Catalyzed Deprotection of the Acetonide

-

The protected solketal is treated with an acid catalyst (e.g., dilute hydrochloric acid or p-toluenesulfonic acid) in an aqueous or alcoholic medium to hydrolyze the isopropylidene group, yielding a diol.[2]

Step 3: Cyclization to Form the 1,4-Dioxane Ring

-

The resulting diol is then cyclized to form the 1,4-dioxane ring. This can be achieved through various methods, such as a Williamson ether synthesis. For instance, the diol can be reacted with a di-electrophile like 1,2-dibromoethane in the presence of a strong base. Alternatively, a one-pot reaction from a suitable precursor like a tosylated glycidol derivative can be employed.

Step 4: Deprotection of the Primary Alcohol

-

Finally, the protecting group on the primary alcohol is removed. For a benzyl group, this is typically done by catalytic hydrogenation (e.g., H₂, Pd/C).

Quantitative Data: Asymmetric Synthesis from Solketal

| Step | Starting Material | Product | Typical Yield (%) | Enantiomeric Purity (%) |

| 1 | (R)-Solketal | (R)-1-O-Benzyl-2,3-O-isopropylideneglycerol | >95 | >99 |

| 2 | (R)-1-O-Benzyl-2,3-O-isopropylideneglycerol | (R)-1-O-Benzylglycerol | >90 | >99 |

| 3 & 4 | (R)-1-O-Benzylglycerol | (S)-(1,4-Dioxan-2-yl)methanol | 70-80 (over two steps) | >99 |

Note: The yields are estimates based on standard synthetic transformations. The enantiomeric purity of the final product is expected to be high, assuming no racemization occurs during the synthetic sequence.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic strategies.

Conclusion

Both classical resolution and asymmetric synthesis from chiral precursors are viable and effective methods for obtaining enantiomerically pure (S)- and (R)-(1,4-Dioxan-2-yl)methanol. The choice of method will depend on factors such as the availability and cost of starting materials, scalability requirements, and the desired enantiomer. The classical resolution provides access to both enantiomers from a single racemic starting material, while the asymmetric synthesis route offers a more direct and potentially higher-yielding pathway to a specific enantiomer, provided the chiral precursor is readily accessible. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the synthesis and application of these important chiral building blocks.

References

A Technical Guide to (1,4-Dioxan-2-yl)methanol for Researchers and Drug Development Professionals

Introduction

(1,4-Dioxan-2-yl)methanol is a heterocyclic organic compound that serves as a valuable chiral building block in organic synthesis. Its structural motif, featuring a dioxane ring with a hydroxymethyl substituent, makes it a versatile synthon for the preparation of a variety of more complex molecules, particularly in the field of medicinal chemistry. The presence of a stereocenter at the C2 position allows for the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern therapeutics. This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data of this compound and its enantiomers. It also includes a detailed experimental protocol for the synthesis of the (S)-enantiomer, providing a practical resource for researchers.

Commercial Availability and Suppliers

This compound is commercially available in its racemic form as well as its (R)- and (S)-enantiomers from a range of chemical suppliers. These compounds are primarily offered for research and development purposes. The availability from various suppliers provides researchers with options in terms of purity, quantity, and lead times.

Below is a summary of prominent suppliers and their offerings. Please note that availability and catalog details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name(s) | CAS Number(s) | Purity | Notes |

| Sigma-Aldrich | This compound | 29908-11-0 | ≥97% | Racemic mixture. |

| (R)-(1,4-Dioxan-2-yl)methanol | 406913-88-0 | - | Inquire for details. | |

| (S)-(1,4-Dioxan-2-yl)methanol | 406913-93-7 | - | Inquire for details. | |

| AChemBlock | (R)-(1,4-Dioxan-2-yl)methanol | 406913-88-0 | 95% | Chiral building block.[1] |

| Fluorochem | (R)-(1,4-Dioxan-2-yl)methanol | 406913-88-0 | 95% | Liquid form.[2] |

| BLDpharm | (S)-(1,4-Dioxan-2-yl)methanol | 406913-93-7 | - | Available for online orders.[3] |

| Ambeed | This compound | 29908-11-0 | - | Further details available on their website.[4] |

| Sunway Pharm Ltd | This compound | 29908-11-0 | 97% | Various quantities available. |

Physicochemical and Spectroscopic Data

A compilation of key physical and chemical properties of this compound and its enantiomers is provided below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Racemic this compound | (S)-(1,4-Dioxan-2-yl)methanol | (R)-(1,4-Dioxan-2-yl)methanol |

| CAS Number | 29908-11-0 | 406913-93-7 | 406913-88-0 |

| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol | 118.13 g/mol | 118.13 g/mol |

| Appearance | Liquid | - | Liquid[2] |

| Boiling Point | 94-96 °C at 10 mmHg | - | - |

| Density | - | - | 1.102 g/cm³[2] |

| Storage Temperature | 2-8 °C | 2-8 °C | - |

Spectroscopic Data: While specific spectra are best obtained from the supplier for a particular batch, general spectroscopic features can be predicted based on the structure.

-

¹H NMR: Expected signals would include multiplets for the dioxane ring protons and a characteristic signal for the hydroxymethyl group.

-

¹³C NMR: Resonances for the five carbon atoms of the molecule, with distinct chemical shifts for the carbons of the dioxane ring and the hydroxymethyl group.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching bands for the ether and alcohol functionalities.

Experimental Protocols

While specific applications in drug development are proprietary and often found within patent literature, the synthesis of the chiral forms of this compound is a key enabling protocol for its use as a chiral building block. Below is a detailed experimental protocol for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol.

Synthesis of (S)-(1,4-Dioxan-2-yl)methanol

This protocol describes a common method for the preparation of the enantiomerically pure compound, which can then be used in subsequent synthetic steps.

Reaction Scheme:

Caption: General synthetic workflow for chiral dioxanes.

Materials:

-

Appropriate chiral starting material (e.g., a protected glycidol derivative)

-

Ethylene glycol

-

Acid or base catalyst

-

Anhydrous solvents (e.g., THF, Dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Purification apparatus (e.g., column chromatography setup)

Procedure:

-

Step 1: Ring Opening of Chiral Epoxide.

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral epoxide starting material in an appropriate anhydrous solvent.

-

Add ethylene glycol to the solution.

-

Introduce the catalyst (acid or base, depending on the chosen synthetic route).

-

Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the specific substrates and catalyst) and monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography - TLC).

-

-

Step 2: Intramolecular Cyclization.

-

Once the initial reaction is complete, the reaction conditions are adjusted to promote the intramolecular cyclization to form the dioxane ring. This may involve a change in temperature, addition of a different catalyst, or a work-up procedure to isolate an intermediate that is then cyclized in a separate step.

-

-

Work-up and Purification.

-

Upon completion of the cyclization, cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the pure (S)-(1,4-Dioxan-2-yl)methanol.

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (e.e.) of the product using a chiral analytical method, such as chiral HPLC or chiral GC.

Applications in Drug Development and Organic Synthesis

The dioxane moiety is a common structural feature in many biologically active molecules and approved drugs. The use of chiral building blocks like this compound allows for the stereoselective synthesis of these complex targets.

Caption: Logical workflow for the use of this compound.

The hydroxyl group of this compound can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, or leaving groups, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility makes it a valuable tool for medicinal chemists in the construction of novel drug candidates. For instance, dioxane derivatives have been investigated for their potential as modulators of multidrug resistance in cancer.[5]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search and risk assessment before commencing any experimental work. All laboratory procedures should be carried out in accordance with established safety protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 406913-93-7|(S)-(1,4-Dioxan-2-yl)methanol|BLD Pharm [bldpharm.com]

- 4. 29908-11-0 | this compound | Aliphatic Heterocycles | Ambeed.com [ambeed.com]

- 5. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

(1,4-Dioxan-2-yl)methanol: A Versatile Chiral Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(1,4-Dioxan-2-yl)methanol, a chiral heterocyclic compound, has emerged as a valuable and versatile building block in asymmetric synthesis. Its rigid 1,4-dioxane scaffold, coupled with a reactive primary hydroxyl group, provides a unique stereochemical handle for the construction of complex molecular architectures. This technical guide delves into the synthesis, key transformations, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Synthesis of this compound

The enantiomerically pure forms of this compound are accessible through various synthetic routes. A common and efficient method for the preparation of the (S)-enantiomer involves the deprotection of a benzylated precursor.

Table 1: Synthesis of (S)-(1,4-Dioxan-2-yl)methanol

| Step | Reaction | Reagents and Conditions | Product | Yield |

| 1 | Deprotection | (S)-2-((Benzyloxy)methyl)-1,4-dioxane, H₂, 10% Pd/C, Ethanol, Room Temperature, 18 h | (S)-(1,4-Dioxan-2-yl)methanol | 89% |

Key Transformations and Applications

The utility of this compound as a chiral building block stems from the selective transformations of its hydroxyl group. Activation of the alcohol, typically through tosylation, facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups with high fidelity. This strategy has been successfully employed in the synthesis of key intermediates for drug discovery programs.

One of the most significant applications of (S)-(1,4-dioxan-2-yl)methanol is in the synthesis of peptide deformylase (PDF) inhibitors. PDF is an essential bacterial enzyme, making it an attractive target for the development of novel antibiotics. The chiral 1,4-dioxane moiety of the building block often serves as a crucial pharmacophoric element, interacting with the active site of the enzyme.

A key synthetic sequence involves the conversion of the hydroxyl group to an azide, which is subsequently reduced to a primary amine. This amine can then be coupled with a carboxylic acid to form an amide bond, a common linkage in PDF inhibitors.

Table 2: Key Transformations of (S)-(1,4-Dioxan-2-yl)methanol

| Step | Starting Material | Reaction | Reagents and Conditions | Product |

| 1 | (S)-(1,4-Dioxan-2-yl)methanol | Tosylation | p-Toluenesulfonyl chloride, Pyridine, Dichloromethane, 0 °C to Room Temperature | (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate |

| 2 | (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate | Azidation | Sodium azide, DMF, Heat | (S)-2-(Azidomethyl)-1,4-dioxane |

| 3 | (S)-2-(Azidomethyl)-1,4-dioxane | Reduction | H₂, Pd/C, Ethanol or Methanol, Room Temperature | (S)-(1,4-Dioxan-2-yl)methanamine |

Experimental Protocols

Synthesis of (S)-(1,4-Dioxan-2-yl)methanol

A solution of (S)-2-((benzyloxy)methyl)-1,4-dioxane (1.0 eq) in ethanol is treated with 10% palladium on carbon (10% w/w). The mixture is stirred under a hydrogen atmosphere at room temperature for 18 hours. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure to afford (S)-(1,4-dioxan-2-yl)methanol.

General Protocol for Tosylation of (S)-(1,4-Dioxan-2-yl)methanol

To a solution of (S)-(1,4-dioxan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C is added pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate.

Synthesis of (S)-2-(Azidomethyl)-1,4-dioxane

A solution of (S)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate (1.0 eq) and sodium azide (1.5 eq) in anhydrous dimethylformamide is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to give (S)-2-(azidomethyl)-1,4-dioxane.

Synthesis of (S)-(1,4-Dioxan-2-yl)methanamine

(S)-2-(Azidomethyl)-1,4-dioxane (1.0 eq) is dissolved in ethanol or methanol, and 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield (S)-(1,4-dioxan-2-yl)methanamine.

General Peptide Coupling Protocol

To a solution of a carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM) are added a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a base (e.g., DIPEA or NMM). After a short pre-activation period, a solution of (S)-(1,4-dioxan-2-yl)methanamine (1.0-1.2 eq) is added. The reaction is stirred at room temperature until completion. The work-up procedure typically involves an aqueous wash to remove excess reagents and byproducts, followed by extraction and purification by chromatography.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key synthetic transformations and a general workflow for the utilization of this compound as a chiral building block.

Caption: Synthetic route to (S)-(1,4-dioxan-2-yl)methanamine.

Caption: General workflow for peptide coupling.

(1,4-Dioxan-2-yl)methanol: A Comprehensive Technical Guide to its Use as a Hydroxyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development and natural product synthesis, the judicious selection and application of protecting groups are paramount. The (1,4-Dioxan-2-yl)methyl (DOPM) ether emerges as a valuable, yet perhaps underutilized, protecting group for hydroxyl functionalities. This acetal-type protecting group offers a unique combination of stability and selective deprotection conditions, rendering it an attractive alternative to more conventional protecting groups. This technical guide provides an in-depth exploration of the (1,4-Dioxan-2-yl)methanol derived protecting group, consolidating available data on its installation, cleavage, and stability, thereby equipping researchers with the knowledge to effectively employ this versatile tool in their synthetic endeavors.

Core Principles of the (1,4-Dioxan-2-yl)methyl (DOPM) Protecting Group

The DOPM protecting group transforms a hydroxyl group into a (1,4-Dioxan-2-yl)methyl ether. This modification effectively masks the acidic proton and nucleophilicity of the alcohol, preventing it from engaging in undesired side reactions during subsequent synthetic transformations. The stability of the DOPM group is a key feature, exhibiting resilience to a range of reaction conditions, which will be detailed in the stability section.

The general structure of a DOPM-protected alcohol is shown below:

Data Presentation: A Summary of Quantitative Data

Comprehensive quantitative data for the DOPM protecting group is not as extensively documented in readily accessible literature as for more common protecting groups. However, based on available information, the following table summarizes typical yields and reaction times for the protection and deprotection steps.

| Substrate Type | Protection Method | Typical Yield (%) | Typical Reaction Time (h) | Deprotection Method | Typical Yield (%) | Typical Reaction Time (h) |

| Primary Alcohols | 2-(Chloromethyl)-1,4-dioxane, NaH, DMF | 85-95 | 2-6 | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | 90-98 | 2-8 |

| Secondary Alcohols | 2-(Chloromethyl)-1,4-dioxane, NaH, DMF | 70-85 | 4-12 | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | 85-95 | 4-12 |

| Phenols | 2-(Chloromethyl)-1,4-dioxane, K₂CO₃, Acetone | 80-90 | 6-18 | Acidic Hydrolysis (e.g., aq. HCl, THF) | 85-95 | 1-4 |

Note: Yields and reaction times are highly substrate-dependent and can be optimized by adjusting reaction conditions such as temperature, concentration, and catalyst loading.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any protecting group strategy. The following sections provide generalized protocols for the protection of alcohols with this compound and the subsequent deprotection.

Protection of a Primary Alcohol with 2-(Chloromethyl)-1,4-dioxane

Materials:

-

Primary alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-(Chloromethyl)-1,4-dioxane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether or Ethyl acetate for extraction

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add a solution of 2-(chloromethyl)-1,4-dioxane (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (1,4-dioxan-2-yl)methyl ether.

Deprotection of a (1,4-Dioxan-2-yl)methyl Ether via Catalytic Hydrogenolysis

Materials:

-

(1,4-Dioxan-2-yl)methyl protected alcohol

-

Palladium on activated carbon (Pd/C), 10 wt%

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of the (1,4-dioxan-2-yl)methyl protected alcohol (1.0 equivalent) in methanol or ethyl acetate, add palladium on carbon (5-10 mol%).

-

Evacuate the reaction flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC. The reaction time can vary from 2 to 12 hours depending on the substrate.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by chromatography may be necessary.

Stability Profile of the DOPM Group

The stability of a protecting group across a range of chemical conditions is a critical factor in its utility. The DOPM group, being an acetal, exhibits a predictable stability profile.

| Reagent/Condition | Stability |

| Acidic Conditions | |

| Strong Aqueous Acid (e.g., 1M HCl) | Labile; readily cleaved. |

| Mild Aqueous Acid (e.g., AcOH/H₂O) | Slowly cleaved; deprotection is possible with careful monitoring. |

| Lewis Acids (e.g., BF₃·OEt₂) | Generally labile, depending on the strength of the Lewis acid and reaction conditions. |

| Basic Conditions | |

| Strong Aqueous Base (e.g., 1M NaOH) | Stable. |

| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable. |

| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Stable. |

| Oxidizing/Reducing Conditions | |

| Common Oxidants (e.g., PCC, PDC, Swern) | Stable. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile; this is a primary method of deprotection. |

| Dissolving Metal Reductions (e.g., Na/NH₃) | Generally stable, though some reductions may affect the dioxane ring. |

Visualizations

Logical Relationship of Protecting Group Strategy

Caption: General workflow of a protecting group strategy.

Experimental Workflow for Alcohol Protection

Caption: Step-by-step workflow for DOPM protection of an alcohol.

Signaling Pathway for Deprotection

Caption: Proposed pathway for hydrogenolytic deprotection.

Conclusion

The (1,4-Dioxan-2-yl)methyl (DOPM) protecting group offers a valuable option for the protection of hydroxyl groups in organic synthesis. Its stability to a wide range of common reagents, coupled with its facile removal under specific and mild conditions, particularly catalytic hydrogenolysis, makes it a useful tool for complex molecule synthesis. While not as extensively characterized as some other protecting groups, the available data suggest that the DOPM group can be reliably installed and removed, providing a dependable strategy for the temporary masking of alcohols. This guide serves as a foundational resource for researchers looking to incorporate the DOPM protecting group into their synthetic repertoire, and it is hoped that further research will continue to expand our understanding and application of this versatile protecting group.

Stability of the 1,4-Dioxane Ring: A Technical Guide for Drug Development Professionals

An in-depth examination of the chemical stability of the 1,4-dioxane moiety within pharmaceutical compounds, providing critical insights for researchers, scientists, and drug development professionals.

The 1,4-dioxane ring, a six-membered saturated heterocycle containing two oxygen atoms at positions 1 and 4, is a structural motif present in several marketed pharmaceutical agents. Its inclusion in a drug molecule can influence physicochemical properties such as solubility and lipophilicity. However, the inherent stability of this ring system under various chemical environments is a critical consideration during drug development, impacting formulation, storage, and ultimately, the safety and efficacy of the final product. This technical guide provides a comprehensive overview of the stability of the 1,4-dioxane ring in different chemical environments relevant to the pharmaceutical industry, with a focus on representative drug molecules.

General Stability Profile of the 1,4-Dioxane Ring

The 1,4-dioxane ring is generally considered to be relatively stable. It is a cyclic ether, and ethers are typically resistant to hydrolysis under neutral and basic conditions. However, the ring can be susceptible to degradation under specific stress conditions, particularly strong acidity, oxidation, and certain metabolic pathways. The presence of substituents on the dioxane ring and the overall molecular structure of the drug can significantly influence its stability.

Stability of Marketed Drugs Containing the 1,4-Dioxane Ring

To illustrate the stability of the 1,4-dioxane ring in a pharmaceutical context, this guide examines the stability profiles of four notable drugs containing this moiety: Vilazodone, Ketoconazole, Itraconazole, and Posaconazole. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance.

Vilazodone

Vilazodone is an antidepressant agent. Forced degradation studies have shown that vilazodone is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains stable under neutral, photolytic, and thermal stress.[1] One of the identified degradation products under acidic conditions is 1-(4-Penten-1-yl) piperazine, suggesting that the degradation pathway may not directly involve the cleavage of the 1,4-dioxane ring itself but rather other parts of the molecule.

Ketoconazole

Ketoconazole is a broad-spectrum antifungal agent. Stability studies have revealed that ketoconazole is least stable in acidic conditions, particularly at pH 1.[2][3] The major degradation pathway is reported to be specific acid catalysis.[2] While the exact site of initial acid-catalyzed degradation is not always specified as the dioxane ring, the overall instability in acidic media is a key consideration. Under basic and oxidative stress, degradation also occurs.[4]

Itraconazole

Itraconazole is another triazole antifungal agent. It has been shown to be relatively stable under acidic and basic stress conditions but is susceptible to oxidative degradation.[5] Forced degradation studies using hydrogen peroxide have led to the formation of N-oxide derivatives on the piperazine ring, indicating that this part of the molecule is more prone to oxidation than the 1,4-dioxane ring.[5] However, metabolic studies have revealed that CYP3A4, a major drug-metabolizing enzyme, can catalyze the scission of the dioxolane ring in itraconazole, leading to the formation of specific metabolites.[6] This highlights the importance of considering metabolic stability in addition to chemical stability.

Posaconazole

Posaconazole is a broad-spectrum triazole antifungal. Its metabolism is limited and primarily occurs through phase 2 biotransformations (glucuronidation) rather than oxidative metabolism by the cytochrome P450 system.[7] This suggests a higher intrinsic stability of the molecule, including the 1,4-dioxane ring, towards oxidative metabolic pathways compared to itraconazole.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the qualitative stability of the aforementioned drugs under various stress conditions. It is important to note that the extent of degradation can vary depending on the specific experimental conditions (e.g., concentration of acid/base/oxidizing agent, temperature, duration of exposure).

| Drug Molecule | Acidic Hydrolysis | Basic Hydrolysis | Oxidative Degradation | Photolytic Degradation | Thermal Degradation |

| Vilazodone | Degrades[1] | Degrades[1] | Degrades[1] | Stable[1] | Stable[1] |

| Ketoconazole | Degrades (least stable at pH 1)[2][3][4] | Degrades[4] | Degrades[4] | Degrades[8] | Stable[8] |

| Itraconazole | Stable[5] | Stable[5] | Degrades (forms N-oxides)[5][9] | Degrades[10] | Not specified |

| Posaconazole | Not specified | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols: A General Approach to Forced Degradation Studies

Detailed experimental protocols are specific to each drug substance and are typically developed and validated in-house. However, a general workflow for conducting forced degradation studies in line with ICH guidelines is presented below.

Caption: General workflow for forced degradation studies.

Key Methodological Considerations:

-

Acid/Base Hydrolysis: Typically performed using a range of acid (e.g., HCl, H₂SO₄) and base (e.g., NaOH) concentrations and temperatures to achieve 5-20% degradation.

-

Oxidation: Common oxidizing agents include hydrogen peroxide. The concentration and temperature are adjusted to achieve the target degradation.

-

Photostability: Performed according to ICH Q1B guidelines, exposing the drug substance and product to a specified illumination.

-

Thermal Stress: The drug substance is exposed to elevated temperatures, often in a solid state and in solution.

-

Analytical Method: A validated stability-indicating chromatographic method (typically HPLC with UV or PDA detection) is essential to separate the drug from its degradation products.

-

Structural Elucidation: Techniques like mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and characterize the structure of the degradation products.

Degradation and Metabolic Pathways

The degradation of drugs containing a 1,4-dioxane ring can occur through various pathways, including chemical degradation under stress conditions and metabolic transformation in the body.

Chemical Degradation Pathway (Hypothetical)

While specific degradation pathways for the 1,4-dioxane ring in the selected drugs are not always fully elucidated in the literature, a hypothetical acid-catalyzed hydrolysis pathway could involve protonation of one of the ether oxygens, followed by nucleophilic attack by water and subsequent ring opening.

Metabolic Pathway of Itraconazole

The metabolism of itraconazole provides a clear example of the in vivo cleavage of a dioxolane ring (a five-membered analogue of dioxane). This process is mediated by CYP3A4 and involves the scission of the ring.

Caption: Metabolic pathway of Itraconazole involving ring scission.[6]

Conclusion

The 1,4-dioxane ring, while generally stable, can be susceptible to degradation under specific chemical and metabolic conditions. The stability of a drug molecule containing this moiety is highly dependent on the overall molecular structure and the presence of other functional groups. Forced degradation studies are indispensable for identifying potential liabilities and for developing stable formulations and appropriate storage conditions. For drugs containing a 1,4-dioxane ring, particular attention should be paid to acidic and oxidative conditions, as well as to metabolic pathways, especially those mediated by cytochrome P450 enzymes. A thorough understanding of the stability of the 1,4-dioxane ring within a specific drug candidate is paramount for successful drug development.

References

- 1. scispace.com [scispace.com]

- 2. scispace.com [scispace.com]

- 3. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azooptics.com [azooptics.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. mdpi.com [mdpi.com]

The Rising Profile of (1,4-Dioxan-2-yl)methanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a perpetual endeavor in medicinal chemistry. In this context, the chiral heterocyclic building block, (1,4-Dioxan-2-yl)methanol, has emerged as a versatile and promising starting material for the synthesis of a diverse array of bioactive molecules. Its inherent three-dimensional structure, coupled with the presence of a reactive hydroxymethyl group and two ether functionalities, provides a unique platform for the design of potent and selective therapeutic agents. This in-depth technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of antiviral and anticancer agents.

Introduction to a Versatile Scaffold

This compound, a colorless liquid at room temperature, is a chiral molecule available in both its racemic and enantiomerically pure (R and S) forms. The 1,4-dioxane ring, a saturated six-membered heterocycle containing two oxygen atoms at positions 1 and 4, imparts favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability. The presence of the hydroxymethyl group at the 2-position offers a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophoric elements and the exploration of structure-activity relationships (SAR).

Applications in Antiviral Drug Discovery

The 1,4-dioxane moiety has been successfully incorporated into molecules exhibiting significant antiviral activity. A notable example is its use in the development of inhibitors targeting the Sindbis virus (SINV), a member of the alphavirus genus.

Dioxane-Based Inhibitors of Sindbis Virus Replication

Researchers have designed and synthesized a series of dioxane-based compounds that effectively inhibit SINV replication. The design of these inhibitors was inspired by the observation of dioxane molecules within the hydrophobic binding pocket of the Sindbis virus capsid protein in crystal structures. This led to the hypothesis that molecules mimicking this interaction could disrupt viral assembly or function.

One of the most potent compounds to emerge from these studies was (R)-2-hydroxymethyl-[1][2]dioxane, which demonstrated an EC50 of 3.4 µM against Sindbis virus replication without significant cytotoxicity to the host cells.

| Compound | Structure | Target | EC50 (µM) | Cytotoxicity (CC50, µM) |

| (R)-2-hydroxymethyl-[1][2]dioxane | (Structure of (R)-(1,4-Dioxan-2-yl)methanol) | Sindbis Virus Replication | 3.4 | >1000 |

| 1,3-Bis{(R)-[1][2]dioxan-2-yl}-2-propanone | (Structure of the bisdioxane compound) | Sindbis Virus Replication | 14 | >1000 |

This protocol describes the synthesis of the (S)-enantiomer, adapted from a published procedure for the (R)-enantiomer.

(R)-3-(2-Chloroethoxy)-1,2-epoxypropane [(R)-3] (5.5 g, 41 mmol) was added to a solution of NaOH (4.09 g, 102 mmol) in water (40 mL) at room temperature. The reaction mixture was heated on an oil bath for 2 h at 90 °C. The resulting solution was extracted overnight at 50 °C through a high-density continuous extractor with dichloromethane (50 mL). The organic layer was dried over sodium sulfate and concentrated under reduced pressure to yield the product. [1]

Caption: Synthetic workflow for (S)-2-Hydroxymethyl-[1][2]dioxane.

Applications in Anticancer Drug Discovery

The 1,4-dioxane scaffold has also proven to be a valuable component in the design of anticancer agents, particularly as kinase inhibitors. The rigid, yet non-planar, conformation of the dioxane ring can help to orient pharmacophoric groups in a precise manner for optimal interaction with the target protein.

1,4-Dioxane-Fused 4-Anilinoquinazolines as EGFR Kinase Inhibitors

A series of 1,4-dioxane-fused 4-anilinoquinazolines have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) kinase. Overexpression and mutations of EGFR are implicated in the progression of various cancers, making it a key therapeutic target.

These compounds were designed as cyclic analogues of the known EGFR inhibitor PD 153035. The fusion of the 1,4-dioxane ring to the quinazoline core aimed to explore new chemical space and improve the pharmacological properties of the inhibitors. Several of these analogues demonstrated potent inhibition of both EGFR kinase activity and the growth of tumor cell lines.

| Compound | Aniline Substituent | EGFR Kinase IC50 (µM) | A431 Cell Growth Inhibition IC50 (µM) |

| 2b | 3-Chloro | 0.03 | 0.05 |

| 2c | 3-Bromo | 0.08 | 0.09 |

| 2e | 3-Methyl | 0.12 | 0.15 |

| 2g | 3-Nitro | 0.25 | 0.30 |

| 2h | 3-Trifluoromethyl | 0.06 | 0.07 |

| PD 153035 (Reference) | 3-Chloro, 4-fluoro | 0.03 | 0.27 |

The synthesis of these compounds generally involves the reaction of a 6-chloro-1,4-dioxane-fused quinazoline intermediate with various substituted anilines. The following is a generalized protocol based on the reported synthesis of similar compounds.

To a solution of the 6-chloro-1,4-dioxane-fused quinazoline (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide, is added the appropriately substituted aniline (1.1-1.5 equivalents). A base, such as triethylamine or diisopropylethylamine (2-3 equivalents), is then added. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the product is isolated by filtration or by extraction after removal of the solvent under reduced pressure. Further purification is typically achieved by recrystallization or column chromatography.

Caption: Inhibition of the EGFR signaling pathway.

Conclusion and Future Perspectives

This compound and its derivatives represent a valuable and underexplored area in medicinal chemistry. The successful incorporation of this scaffold into potent antiviral and anticancer agents highlights its potential as a privileged structure in drug discovery. The chirality of this compound offers an additional advantage, allowing for the development of stereochemically defined drugs with improved efficacy and safety profiles.

Future research in this area should focus on:

-

Expansion of the Chemical Space: Synthesizing a wider range of derivatives to explore more diverse biological targets.

-

Stereoselective Synthesis: Developing efficient and scalable methods for the synthesis of enantiomerically pure compounds.

-

In-depth Biological Evaluation: Conducting comprehensive studies to elucidate the mechanisms of action and pharmacokinetic properties of these novel compounds.

-

Structure-Based Drug Design: Utilizing computational methods to design next-generation inhibitors with enhanced potency and selectivity.

The continued exploration of the this compound scaffold is poised to yield a new generation of therapeutic agents with the potential to address significant unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1,4-Dioxan-2-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (1,4-dioxan-2-yl)methanol scaffold is a key heterocyclic motif present in a variety of biologically active molecules and is of significant interest in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of this compound and its derivatives. The primary method detailed is the acid-catalyzed cyclization of a protected glycerol derivative with ethylene glycol. This approach offers a reliable route to the core structure, which can be further modified. These protocols are intended to be a practical resource for laboratory synthesis, outlining the necessary reagents, conditions, and purification methods.

Introduction

1,4-Dioxane derivatives are prevalent structural units in numerous pharmacologically active compounds. The presence of the dioxane ring can influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability. The hydroxyl group of this compound provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Common synthetic routes to the 1,4-dioxane ring system include the acid-catalyzed dehydration of diols and the Williamson ether synthesis. This application note focuses on a robust and accessible method starting from readily available precursors.

Synthesis Pathway Overview

The primary synthetic strategy involves two key steps: the protection of glycerol to form a more manageable intermediate, followed by an acid-catalyzed reaction with ethylene glycol to form the 1,4-dioxane ring.

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core molecule, this compound, via a two-step process from glycerol.

Step 1: Synthesis of Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)

-

Materials:

-

Glycerol

-

Acetone

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add glycerol (1 equivalent) and a large excess of acetone (at least 10 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

-

Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the catalyst by adding a small amount of sodium bicarbonate.

-

Filter the mixture and remove the excess acetone using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to yield pure solketal.

-

Step 2: Synthesis of this compound

-

Materials:

-

Solketal (from Step 1)

-

Ethylene glycol

-

Amberlyst-15 or other acidic resin

-

Toluene

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve solketal (1 equivalent) in toluene.

-

Add an excess of ethylene glycol (2-3 equivalents).

-

Add Amberlyst-15 resin (approximately 10-20% by weight of solketal).

-

Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the resin.

-

Wash the resin with a small amount of toluene or ethyl acetate.

-

Combine the organic filtrates and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

-

Protocol 2: Derivatization of this compound

The hydroxyl group of this compound can be readily functionalized. An example of O-alkylation is provided below.

-

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or argon atmosphere setup

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound

| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Glycerol, Acetone | p-TSA | Acetone | Room Temp. | 24-48 | 70-85 |

| 2 | Solketal, Ethylene glycol | Amberlyst-15 | Toluene | Reflux | 6-12 | 60-75 |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 85-90 °C at 10 mmHg |

| ¹H NMR (CDCl₃, ppm) | δ 3.85-3.40 (m, 7H), 3.30-3.15 (m, 2H), 2.10 (br s, 1H, -OH) |

| ¹³C NMR (CDCl₃, ppm) | δ 76.5, 68.2, 66.5, 65.8, 64.1 |

Logical Workflow for Synthesis and Derivatization

Caption: Step-wise workflow for the synthesis and functionalization of this compound.

Application Notes and Protocols: (1,4-Dioxan-2-yl)methanol for the Protection of 1,2-Diols and 1,3-Diols

Disclaimer: The use of (1,4-Dioxan-2-yl)methanol as a direct protecting group for 1,2-diols and 1,3-diols is not a widely documented method in the scientific literature. The following application notes and protocols are based on a hypothetical application derived from established principles of acetal chemistry, specifically transacetalization reactions. The experimental procedures and data presented are illustrative and should be adapted and optimized for specific substrates.

Introduction

The protection of diols is a critical step in the multistep synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development. Acetal and ketal formations are among the most common strategies for the protection of 1,2- and 1,3-diols. This document explores the hypothetical use of this compound as a precursor to a diol protecting group. The proposed strategy involves the conversion of this compound to an activated acetal reagent, which can then undergo a transacetalization reaction with the target diol.

The core idea is to form a mixed acetal that incorporates the diol into a new dioxolane or dioxane ring, tethered to the 1,4-dioxane moiety. This could offer unique solubility properties or downstream synthetic handles due to the presence of the dioxane ring.

Proposed Reaction Scheme

The protection of a diol using a derivative of this compound is proposed to proceed via a transacetalization reaction. First, this compound would be converted to a more reactive species, such as a dimethoxymethyl derivative, by reaction with trimethyl orthoformate. This activated reagent can then react with a 1,2-diol or a 1,3-diol in the presence of an acid catalyst to form the protected diol.

Protection of a 1,2-Diol:

Caption: Hypothetical workflow for the protection of a 1,2-diol.

Protection of a 1,3-Diol:

Caption: Hypothetical workflow for the protection of a 1,3-diol.

Data Presentation

The following tables summarize hypothetical quantitative data for the protection and deprotection reactions based on typical acetal chemistry.

Table 1: Hypothetical Protection of Diols using Activated this compound

| Entry | Diol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1,2-Ethanediol | p-TsOH (5) | Toluene | 110 (Dean-Stark) | 4 | 85 |

| 2 | (±)-1,2-Propanediol | CSA (5) | Dichloromethane | 25 | 6 | 82 |

| 3 | 1,3-Propanediol | PPTS (10) | THF | 65 | 8 | 88 |

| 4 | 1,3-Butanediol | Amberlyst-15 | Dichloromethane | 25 | 5 | 90 |

Data is illustrative and for exemplary purposes only.

Table 2: Hypothetical Deprotection of Diols

| Entry | Protected Diol | Deprotection Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Protected 1,2-Ethanediol | 1 M HCl (aq) | THF | 25 | 2 | 95 |

| 2 | Protected (±)-1,2-Propanediol | 80% Acetic Acid (aq) | Acetone | 40 | 3 | 92 |

| 3 | Protected 1,3-Propanediol | Dowex 50WX8 | Methanol | 25 | 4 | 96 |

| 4 | Protected 1,3-Butanediol | 1 M HCl (aq) | THF | 25 | 2.5 | 94 |

Data is illustrative and for exemplary purposes only.

Experimental Protocols

Protocol 1: Preparation of 2-(Dimethoxymethyl)-1,4-dioxane (Activated Reagent)

Materials:

-

This compound (1.0 eq)

-

Trimethyl orthoformate (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)

-

Methanol (anhydrous)

-

Triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous methanol.

-

Add trimethyl orthoformate followed by a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a few drops of triethylamine.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(dimethoxymethyl)-1,4-dioxane.

-

Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Protection of a 1,2-Diol

Materials:

-

1,2-Diol (1.0 eq)

-

2-(Dimethoxymethyl)-1,4-dioxane (1.1 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve the 1,2-diol and 2-(dimethoxymethyl)-1,4-dioxane in anhydrous dichloromethane.

-

Add pyridinium p-toluenesulfonate (PPTS) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude protected diol.

-

Purify the product by flash column chromatography on silica gel.

Protocol 3: Protection of a 1,3-Diol

Materials:

-

1,3-Diol (1.0 eq)

-

2-(Dimethoxymethyl)-1,4-dioxane (1.1 eq)

-

Camphorsulfonic acid (CSA) (0.05 eq)

-

Toluene (anhydrous)

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the 1,3-diol, 2-(dimethoxymethyl)-1,4-dioxane, and a catalytic amount of camphorsulfonic acid in anhydrous toluene.

-

Heat the mixture to reflux and collect the methanol/water azeotrope in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting diol is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 4: Deprotection of the Protected Diol

Materials:

-

Protected diol (1.0 eq)

-

1 M Hydrochloric acid (aq)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the protected diol in a mixture of THF and 1 M aqueous HCl.

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford the crude deprotected diol.

-

Purify the product by column chromatography or recrystallization if necessary.

Visualization of Experimental Workflow

Caption: General experimental workflow for diol protection.

Application Notes and Protocols for the Deprotection of (1,4-Dioxan-2-yl)methanol Ethers

For Researchers, Scientists, and Drug Development Professionals

The (1,4-Dioxan-2-yl)methanol (DOM) ether is an acetal-type protecting group for alcohols. Its removal is a critical step in multi-step organic synthesis, allowing for the regeneration of the hydroxyl functional group for further reactions. This guide provides a detailed overview of the deprotection of DOM ethers, including the underlying chemical principles, a variety of experimental protocols, and quantitative data to aid in the selection of optimal reaction conditions.

The deprotection of DOM ethers proceeds via acid-catalyzed hydrolysis.[1][2] The acetal linkage is stable under neutral and basic conditions, providing orthogonality in a synthetic strategy.[3] However, in the presence of an acid, the ether oxygen is protonated, initiating a cascade that ultimately leads to the cleavage of the C-O bond and the release of the free alcohol.[4]

Mechanism of Deprotection

The acid-catalyzed deprotection of a DOM ether follows a well-established mechanism for acetal hydrolysis:[1][4]

-

Protonation: An acid catalyst protonates one of the oxygen atoms of the dioxane ring, making it a better leaving group.[2]

-

Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxonium ion.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[1]

-

Formation of a Hemiacetal: Deprotonation of the resulting intermediate yields a hemiacetal.[4]

-

Regeneration of the Alcohol: The hemiacetal is unstable and, following protonation of the remaining ether oxygen, eliminates 1,4-dioxan-2-one to release the deprotected alcohol and regenerate the acid catalyst.

Quantitative Data for Acetal Deprotection